
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene is an organic compound with the molecular formula C₈H₁₀F₂O It is characterized by a cyclobutene ring substituted with a cyclopropyl group, two fluorine atoms, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can be synthesized through several methods, including:
-
Cyclopropanation of Alkenes: : This method involves the reaction of an alkene with a cyclopropylcarbene precursor in the presence of a catalyst. The reaction typically requires conditions such as elevated temperatures and the use of a metal catalyst like rhodium or copper.
-
Fluorination Reactions: : The introduction of fluorine atoms can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reactions are often carried out under mild conditions to prevent decomposition of the product.
-
Methoxylation: : The methoxy group can be introduced via nucleophilic substitution reactions using methanol or methoxide ions. This step may require the presence of a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyclobutene ring to a cyclobutane ring.
-
Substitution: : Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Methanol (CH₃OH), sodium methoxide (NaOCH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Cyclobutane derivatives
Substitution: Amines, thiols
科学的研究の応用
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving cyclopropyl and fluorinated compounds.
-
Industry: : It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-cyclopropyl-3,3-difluoro-2-methoxycyclobutene involves its interaction with molecular targets through various pathways:
-
Enzyme Inhibition: : The compound can act as an inhibitor of enzymes that interact with cyclopropyl or fluorinated substrates, potentially leading to the development of enzyme inhibitors for therapeutic use.
-
Receptor Binding: : It may bind to specific receptors in biological systems, modulating their activity and leading to physiological effects.
-
Metabolic Pathways: : The presence of fluorine atoms can influence the metabolic pathways of the compound, leading to the formation of metabolites with distinct biological activities.
類似化合物との比較
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can be compared with other similar compounds:
-
1-Cyclopropyl-3,3-difluoro-2-hydroxycyclobutene: : This compound has a hydroxyl group instead of a methoxy group, which can lead to different reactivity and biological activity.
-
1-Cyclopropyl-3,3-difluoro-2-chlorocyclobutene:
-
1-Cyclopropyl-3,3-difluoro-2-aminocyclobutene:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group, two fluorine atoms, and a methoxy group, which together confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H10F2O |
|---|---|
分子量 |
160.16 g/mol |
IUPAC名 |
1-cyclopropyl-3,3-difluoro-2-methoxycyclobutene |
InChI |
InChI=1S/C8H10F2O/c1-11-7-6(5-2-3-5)4-8(7,9)10/h5H,2-4H2,1H3 |
InChIキー |
RAKWVWQTWDJIDJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(CC1(F)F)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


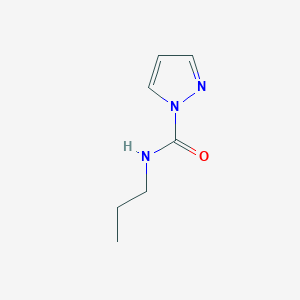
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)

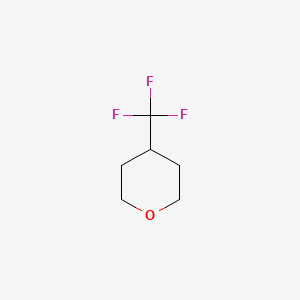
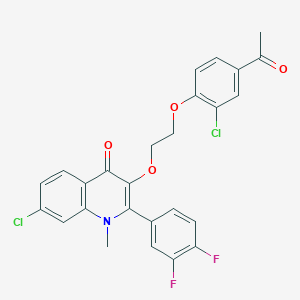
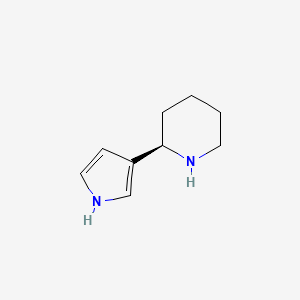
![3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
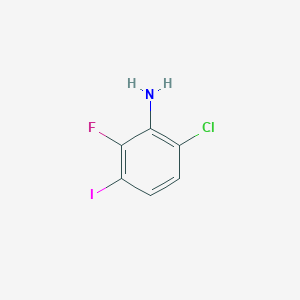
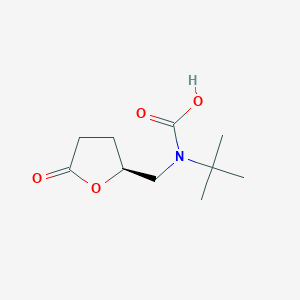
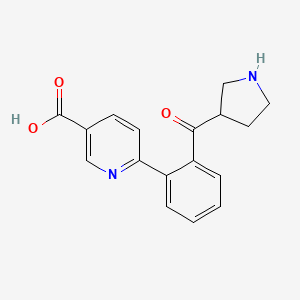
![4-(Bromomethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12857855.png)
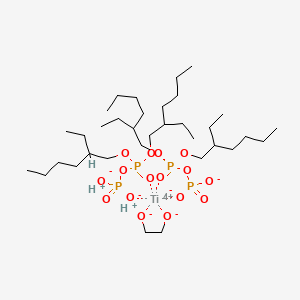
![4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12857864.png)
![cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12857867.png)
